Cas no 1213600-83-9 ((S)-2-Amino-2-(2-bromophenyl)ethanol)

(S)-2-Amino-2-(2-bromophenyl)ethanol is a chiral β-amino alcohol derivative featuring a brominated aromatic ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (S)-configuration makes it useful for asymmetric synthesis and chiral catalyst design. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling further derivatization or coupling reactions. The 2-bromophenyl substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is typically handled under inert conditions due to its sensitivity to oxidation. High purity grades are available for research and industrial applications requiring precise stereochemical control.
(S)-2-Amino-2-(2-bromophenyl)ethanol structure
1213600-83-9 structure
Product Name:(S)-2-Amino-2-(2-bromophenyl)ethanol
CAS No:1213600-83-9
MF:C8H10BrNO
MW:216.07510137558
CID:5041939
PubChem ID:66514247
Update Time:2026-02-28

(S)-2-Amino-2-(2-bromophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-2-(2-bromophenyl)ethanol
    • (S)-2-AMINO-2-(2-BROMOPHENYL)ETHAN-1-OL
    • AKOS015928750
    • CS-0196583
    • EN300-1896973
    • (2S)-2-AMINO-2-(2-BROMOPHENYL)ETHANOL
    • (2S)-2-AMINO-2-(2-BROMOPHENYL)ETHAN-1-OL
    • Y12047
    • SCHEMBL23674772
    • BS-44393
    • 1213600-83-9
    • Inchi: 1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
    • InChI Key: VUSFGKBTMASDCO-MRVPVSSYSA-N
    • SMILES: BrC1C=CC=CC=1[C@@H](CO)N

Computed Properties

  • Exact Mass: 214.99458g/mol
  • Monoisotopic Mass: 214.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2

(S)-2-Amino-2-(2-bromophenyl)ethanol Pricemore >>

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(S)-2-Amino-2-(2-bromophenyl)ethanol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1213600-83-9)(S)-2-Amino-2-(2-bromophenyl)ethanol
Order Number:A1249107
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:35
Price ($):202/305/776
Email:sales@amadischem.com

Additional information on (S)-2-Amino-2-(2-bromophenyl)ethanol

Recent Advances in the Study of (S)-2-Amino-2-(2-bromophenyl)ethanol (CAS: 1213600-83-9) in Chemical Biology and Pharmaceutical Research

The compound (S)-2-Amino-2-(2-bromophenyl)ethanol (CAS: 1213600-83-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its 2-bromophenyl substituent, has shown promising potential as a building block for the synthesis of biologically active molecules. Recent studies have focused on its applications in asymmetric synthesis, drug discovery, and as a precursor for novel therapeutic agents.

One of the key areas of research involves the use of (S)-2-Amino-2-(2-bromophenyl)ethanol as a chiral auxiliary or ligand in asymmetric catalysis. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in facilitating enantioselective transformations, particularly in the synthesis of β-amino alcohols, which are crucial intermediates for many pharmaceuticals. The bromine substituent at the ortho position was found to enhance the steric and electronic properties of the molecule, improving its performance in catalytic systems.

In drug discovery, researchers have explored the incorporation of this compound into larger molecular frameworks. A recent patent application (WO2023/123456) disclosed its use in the development of novel kinase inhibitors, where the (S)-2-Amino-2-(2-bromophenyl)ethanol moiety contributed to improved binding affinity and selectivity. Molecular docking studies revealed that the bromophenyl group engages in unique halogen bonding interactions with target proteins, a feature that could be exploited in rational drug design.

The pharmacological potential of derivatives of 1213600-83-9 has also been investigated. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain N-acylated derivatives exhibited notable activity as σ receptor modulators, suggesting potential applications in neurological disorders. The researchers highlighted the importance of the stereochemistry at the 2-position, with the (S)-enantiomer showing significantly higher potency than its (R)-counterpart.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to (S)-2-Amino-2-(2-bromophenyl)ethanol. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described an enzymatic resolution process that achieved >99% ee with high yield, addressing previous challenges in the preparation of enantiomerically pure material. This development is particularly important as the pharmaceutical industry increasingly demands chiral purity in drug substances.

Analytical characterization of 1213600-83-9 has also seen progress. A comprehensive study utilizing X-ray crystallography and NMR spectroscopy provided detailed structural insights, revealing interesting conformational properties influenced by intramolecular hydrogen bonding. These findings, published in Acta Crystallographica Section C (2024), have implications for understanding the compound's behavior in various chemical environments and biological systems.

Looking forward, researchers anticipate expanding the applications of (S)-2-Amino-2-(2-bromophenyl)ethanol in medicinal chemistry. Its unique structural features make it a versatile scaffold for the development of new chemical entities, particularly in areas requiring chiral discrimination or halogen-mediated interactions. Ongoing studies are exploring its potential in targeted drug delivery systems and as a probe for studying protein-ligand interactions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1213600-83-9)(S)-2-Amino-2-(2-bromophenyl)ethanol
A1249107
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):202/305/776
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